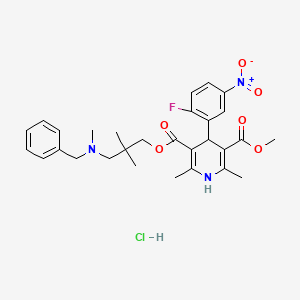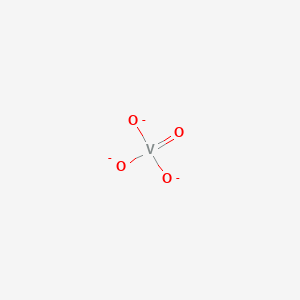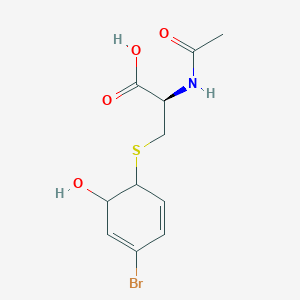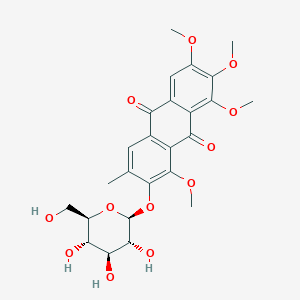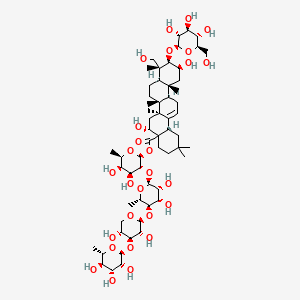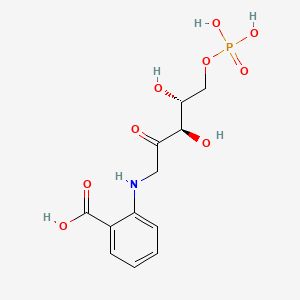
5-Hydroxy-6-methylnicotinic acid
説明
Synthesis Analysis
The synthesis of 5-Hydroxy-6-methylnicotinic acid and its analogs involves complex organic reactions that yield various intermediates and end products. For instance, the reaction of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase with N-methyl-5-hydroxynicotinic acid demonstrates the binding and protonation status of substrates during enzymatic reactions, indicating a detailed mechanism of catalysis similar to that with MHPC or 5-hydroxynicotinic acid (Chaiyen et al., 1997). Furthermore, the electroorganic synthesis approach offers a method to synthesize 6-aminonicotinic acid from 2-amino-5-chloropyridine, demonstrating the versatility in the synthesis methods of nicotinic acid derivatives (Raju et al., 2003).
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-6-methylnicotinic acid and related compounds has been elucidated through various spectroscopic and crystallographic techniques. Schiff base compounds synthesized from isonicotinic acid show the importance of molecular configuration in determining the properties and reactivities of these molecules (Yang, 2007). Infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid highlights the significance of tautomerism in the structural analysis of nicotinic acid derivatives (van Stipdonk et al., 2014).
Chemical Reactions and Properties
5-Hydroxy-6-methylnicotinic acid participates in a variety of chemical reactions, highlighting its reactivity and potential for further transformation. The study of its reaction with oxygenase enzymes, for example, reveals insights into the oxidative decarboxylation mechanisms and the formation of aliphatic products, demonstrating the compound's chemical versatility (Nakano et al., 1999).
Physical Properties Analysis
The physical properties of 5-Hydroxy-6-methylnicotinic acid, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments and applications. The crystal structures of related nicotinic acid derivatives provide valuable information on the intermolecular interactions and stability of these compounds (Santos et al., 2009).
Chemical Properties Analysis
The chemical properties of 5-Hydroxy-6-methylnicotinic acid, including acidity, basicity, and reactivity towards different reagents, define its role in chemical syntheses and biological systems. Its coordination with metal ions, for instance, demonstrates its ability to form complex structures with potential applications in catalysis and materials science (Zou et al., 2011).
科学的研究の応用
Microbial Degradation and Hydroxylation : One study discussed the isolation of new bacteria capable of degrading 6-methylnicotinic acid, highlighting its potential use in biotransformation and the production of hydroxylated derivatives useful in pharmaceuticals and herbicides (Tinschert et al., 1997).
Enzymatic Activity for Heterocyclic Carboxylic Acid Derivatives : Another study by the same authors showed how 6-methylnicotinate-2-oxidoreductase, which acts on 6-methylnicotinate, can be used to prepare hydroxylated heterocyclic carboxylic acid derivatives, further demonstrating its versatility in chemical synthesis (Tinschert et al., 2000).
Synthesis and Antibacterial Studies of Metal Complexes : A study highlighted the synthesis of new transition metal complexes with 2-Hydroxy-6-methylnicotinic acid and their potential antibacterial applications (Verma & Bhojak, 2018).
Microbial Production of 2-Hydroxynicotinic Acid : Research on the microbial production of 2-hydroxynicotinic acid from nicotinic acid using specific bacterial strains further underscores the biochemical potential of 5-Hydroxy-6-methylnicotinic acid (Ueda & Sashida, 1998).
Magnetic Properties in Coordination Compounds : A study on the coordination of 6-methyl-2-oxonicotinate to 3d-metal ions explored the magnetic properties of these compounds, indicating potential applications in material science (Razquin-Bobillo et al., 2022).
Electrophilic Reactions in Chemical Synthesis : Research on the electrophilic reactions of 5-hydroxynicotinic acid and its derivatives highlighted its role in directing reactions to specific positions on the pyridine ring, useful in organic synthesis (Smirnov et al., 1976).
Antiproliferative Activity in Pharmaceutical Research : A study on the synthesis of novel nicotinic acid hydrazones and their potential antiproliferative activity against leukemia cell lines illustrated its application in drug discovery (Abdel‐Aziz et al., 2012).
Safety and Hazards
5-Hydroxy-6-methylnicotinic acid may be harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
作用機序
Target of Action
It’s structurally similar to other nicotinic acid derivatives, which are known to interact with various targets involved in cellular metabolism and signaling .
Mode of Action
For instance, some nicotinic acid derivatives are known to inhibit the production of certain chemicals, thereby reducing pigmentation .
Biochemical Pathways
For example, nicotine, a well-known nicotinic acid derivative, is metabolized through several pathways, including the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .
Pharmacokinetics
A study on a similar compound, 6-methylnicotine, suggests that it has similar potency and binding affinity to nicotine in in vivo and ex vivo models .
Result of Action
For instance, some nicotinic acid derivatives are known to have lipid-modifying effects, attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
特性
IUPAC Name |
5-hydroxy-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-6(9)2-5(3-8-4)7(10)11/h2-3,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEFWJFPBFRRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331415 | |
| Record name | 5-hydroxy-6-methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-6-methylnicotinic acid | |
CAS RN |
7428-22-0 | |
| Record name | 5-hydroxy-6-methylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-[[2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1200942.png)

